molecular formula C15H20S2 B14321249 2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole CAS No. 110166-46-6

2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole

Katalognummer: B14321249
CAS-Nummer: 110166-46-6
Molekulargewicht: 264.5 g/mol
InChI-Schlüssel: SXPZQTWQPPGTGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole is an organic compound that features a benzodithiole ring substituted with a cyclohexylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole typically involves the reaction of cyclohexylethyl halides with benzodithiole derivatives under specific conditions. One common method involves the use of cyclohexylethyl bromide and 1,3-benzodithiole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzodithiole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylethyl derivatives: Compounds with similar cyclohexylethyl groups but different core structures.

    Benzodithiole derivatives: Compounds with the benzodithiole ring but different substituents.

Uniqueness

2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole is unique due to the combination of the cyclohexylethyl group and the benzodithiole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

110166-46-6

Molekularformel

C15H20S2

Molekulargewicht

264.5 g/mol

IUPAC-Name

2-(1-cyclohexylethyl)-1,3-benzodithiole

InChI

InChI=1S/C15H20S2/c1-11(12-7-3-2-4-8-12)15-16-13-9-5-6-10-14(13)17-15/h5-6,9-12,15H,2-4,7-8H2,1H3

InChI-Schlüssel

SXPZQTWQPPGTGH-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCCCC1)C2SC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.